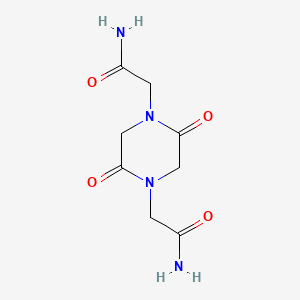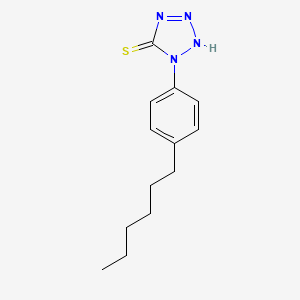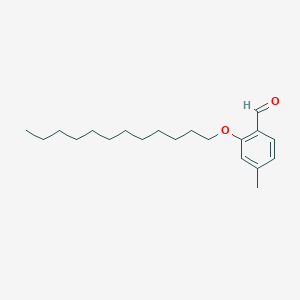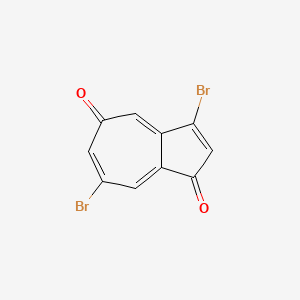
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by its two methyl groups attached at the 4th and 7th positions of the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including polymer science, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research has explored its use in developing pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Benzoxazine-based polymers are valued for their thermal stability, mechanical strength, and resistance to chemicals, making them suitable for advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, certain derivatives have been found to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparación Con Compuestos Similares
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific methyl substitutions at the 4th and 7th positions, which can influence its chemical reactivity and biological activity. Compared to other benzoxazines, this compound may exhibit different solubility, stability, and interaction with biological targets. For example, the presence of bromine in 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine can enhance its reactivity in certain substitution reactions .
Propiedades
Número CAS |
141103-92-6 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4,7-dimethyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-8-3-4-9-10(7-8)12-6-5-11(9)2/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
VCPZYLBOSFKSBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)


![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)





![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
